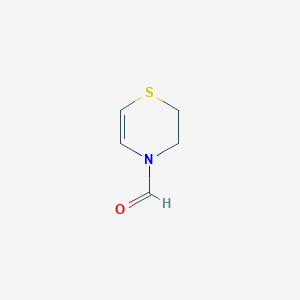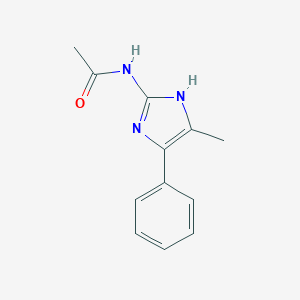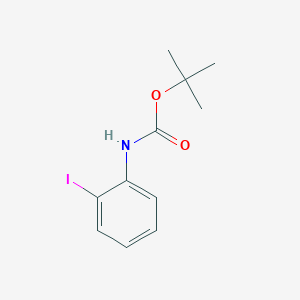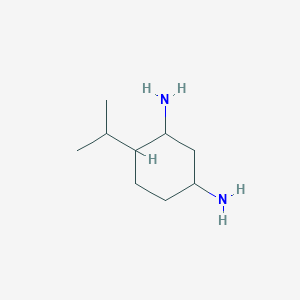
4-Propan-2-ylcyclohexane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Propan-2-ylcyclohexane-1,3-diamine, also known as PACD, is a chemical compound that has gained significant attention in the scientific research community. PACD is a diamine derivative that has been used in various applications, including as a catalyst in organic synthesis and as a ligand in coordination chemistry.
作用機序
The mechanism of action of 4-Propan-2-ylcyclohexane-1,3-diamine is not well understood. However, it is believed to act as a Lewis base, donating a pair of electrons to a Lewis acid, which then undergoes a reaction with a substrate to form a product.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of this compound. However, studies have shown that it is relatively non-toxic and has low environmental impact.
実験室実験の利点と制限
One of the main advantages of using 4-Propan-2-ylcyclohexane-1,3-diamine in lab experiments is its high catalytic activity and selectivity. This compound is also relatively easy to synthesize and handle. However, one of the limitations of using this compound is its high cost compared to other catalysts.
将来の方向性
There are several future directions for research on 4-Propan-2-ylcyclohexane-1,3-diamine. One area of interest is the development of new synthetic routes to this compound that are more cost-effective and environmentally friendly. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to the development of new catalysts with improved activity and selectivity. Additionally, there is potential for the use of this compound in biomedical applications, such as drug delivery and imaging.
合成法
4-Propan-2-ylcyclohexane-1,3-diamine can be synthesized through a multi-step process starting from cyclohexanone and 2-propanol. The first step involves the reduction of cyclohexanone to cyclohexanol using sodium borohydride. The resulting cyclohexanol is then converted to cyclohexylamine through a reaction with ammonia. Finally, this compound is obtained by reacting cyclohexylamine with isopropylamine in the presence of a catalyst.
科学的研究の応用
4-Propan-2-ylcyclohexane-1,3-diamine has been widely used in scientific research as a catalyst in organic synthesis. It has been shown to be an effective catalyst for the synthesis of various organic compounds, including cyclic carbonates, cyclic ureas, and cyclic carbamates. This compound has also been used as a ligand in coordination chemistry, where it forms stable complexes with various metal ions.
特性
CAS番号 |
170572-96-0 |
|---|---|
分子式 |
C9H20N2 |
分子量 |
156.27 g/mol |
IUPAC名 |
4-propan-2-ylcyclohexane-1,3-diamine |
InChI |
InChI=1S/C9H20N2/c1-6(2)8-4-3-7(10)5-9(8)11/h6-9H,3-5,10-11H2,1-2H3 |
InChIキー |
ZDDFFVJKABGMAJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC(CC1N)N |
正規SMILES |
CC(C)C1CCC(CC1N)N |
同義語 |
1,3-Cyclohexanediamine,4-(1-methylethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



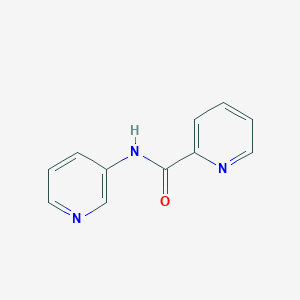
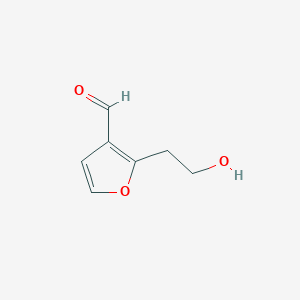
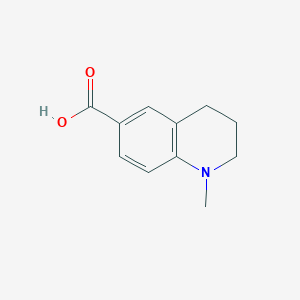
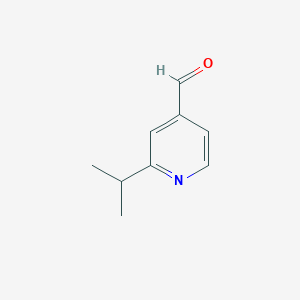
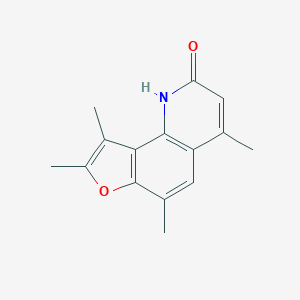
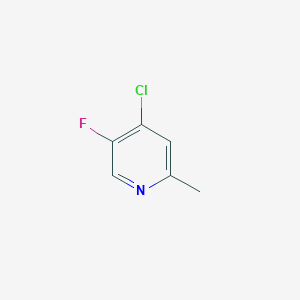

![Ethyl 3-[(2-furylmethyl)amino]propanoate](/img/structure/B62979.png)
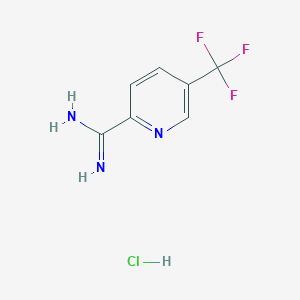
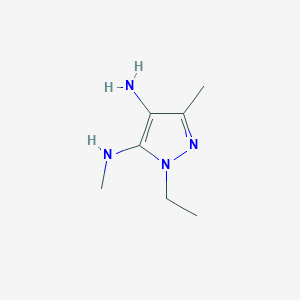
![2-[(4-Chlorophenyl)thio]nicotinamide](/img/structure/B62982.png)
